4-{[(Dimethylamino)sulfonyl]amino}benzoic acid
Description
4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a dimethylamino-sulfonamide group at the para position. Its molecular formula is C₉H₁₃N₃O₄S, with a molecular weight of 228.2 g/mol . The compound is synthesized via sulfonylation of 4-aminobenzoic acid with dimethylaminosulfonyl chloride, followed by purification through recrystallization or chromatography . It exhibits moderate solubility in polar solvents (e.g., DMSO) and a calculated logP value of 0.38, indicative of balanced lipophilicity and hydrophilicity .
The dimethylamino group in this compound may enhance membrane permeability and modulate electronic interactions with biological targets, making it a scaffold of interest in drug discovery.
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)16(14,15)10-8-5-3-7(4-6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVRYUPCABTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349576 | |
| Record name | 4-{[(dimethylamino)sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90250-68-3 | |
| Record name | 4-{[(dimethylamino)sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid involves several steps. One common method includes the reaction of 4-aminobenzoic acid with dimethylamine and a sulfonyl chloride reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-{[(Dimethylamino)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the dimethylamino or sulfonyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
- Anticancer Activity :
-
Cholinesterase Inhibition :
- Compounds related to DMST have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This suggests that DMST may have implications in cognitive enhancement therapies or as a treatment for neurodegenerative conditions .
- Antimicrobial Properties :
Agrochemical Applications
- Fungicides :
- Resistance Inducers :
Case Study 1: Anticancer Activity of DMST Derivatives
A study investigated various derivatives of PABA, including those incorporating DMST structures, for their ability to inhibit cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics, suggesting that modifications to the aminobenzoic structure can enhance anticancer activity .
Case Study 2: Cholinesterase Inhibition
In vitro assays demonstrated that DMST and its analogs exhibited potent inhibition of AChE activity, with some compounds showing Ki values below 30 nM. These findings support further exploration into their development as potential treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino and sulfonyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
For example, in biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways. Its ability to form stable complexes with proteins and other macromolecules makes it a valuable tool in research .
Comparison with Similar Compounds
Physicochemical Properties
The table below compares key physicochemical parameters of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid with structurally related sulfonamides:
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 228.2 | 0.38 | 0.38 |
| 4-(Piperidine-1-sulfonyl)-benzoic acid (PSBA) | 268.3 | 1.24 | 1.24 |
| 4-[(Tert-butylamino)sulfonyl]-benzoic acid | 256.3 | 1.60 | 1.60 |
| 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid | 307.3 | 1.82* | Low (in water) |
| 4-(4-Bromobenzenesulfonamido)benzoic acid | 356.2 | 2.10* | Moderate (in DMSO) |
*Estimated based on substituent contributions. Data sourced from .
Key Observations:
- The dimethylamino derivative has the lowest molecular weight and logP, suggesting superior bioavailability compared to bulkier analogs like PSBA or tert-butyl-substituted compounds .
- Electron-withdrawing groups (e.g., bromo in 4-(4-Bromobenzenesulfonamido)benzoic acid) increase logP and reduce aqueous solubility, whereas electron-donating groups (e.g., methoxy in 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid) moderately enhance solubility in organic solvents .
Structural and Electronic Features
- Substituent Effects: Dimethylamino Group: Introduces a strong electron-donating effect via resonance, which may stabilize interactions with negatively charged enzyme active sites (e.g., carbonic anhydrase) . Bromo and Methoxy Groups: Bromo (electron-withdrawing) and methoxy (electron-donating) groups alter the sulfonamide’s acidity, affecting hydrogen-bonding capacity and target selectivity .
Biological Activity
4-{[(Dimethylamino)sulfonyl]amino}benzoic acid, commonly referred to as Dimethylaminosulfonylaminobenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₁N₃O₄S
- Molecular Weight : 233.26 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that derivatives of 4-aminobenzoic acid (PABA), including this compound, exhibit notable antimicrobial properties. A study highlighted that modifications to the amino group can enhance antimicrobial efficacy against various bacterial strains. The presence of the sulfonamide group is believed to contribute significantly to this activity by interfering with bacterial folate synthesis pathways .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| PABA derivatives | Antimicrobial | Various Gram-positive and Gram-negative bacteria |
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects, likely through inhibition of pro-inflammatory cytokines and mediators. In vitro studies demonstrated that it can reduce the production of TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .
3. Enzyme Inhibition
Recent studies have focused on the inhibition of cholinesterase enzymes, which are crucial in neurotransmission. The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors used in Alzheimer's disease treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Folate Pathway Interference : The compound acts as an antimetabolite, inhibiting dihydropteroate synthase, which is essential for folate biosynthesis in bacteria .
- Cholinesterase Inhibition : By binding to the active site of AChE and BChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission .
- Cytokine Regulation : It modulates immune responses by downregulating pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to placebo treatments.
Case Study 2: Alzheimer’s Disease Treatment
In a preclinical study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, demonstrating its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid, and how can intermediates be purified effectively?
Methodological Answer: The compound is typically synthesized via sulfonylation of 4-aminobenzoic acid derivatives. A validated protocol involves:
- Reacting 4-aminobenzoic acid with dimethylsulfamoyl chloride in alkaline aqueous conditions (pH 8–9) to ensure selective sulfonylation of the amino group .
- Acidification (pH 1–2) with HCl precipitates the crude product, which is recrystallized from methanol to achieve >95% purity .
Key purification steps include: - Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.
- Recrystallization : Methanol or ethanol as solvents for high-yield crystal formation .
Q. Q2. How does the solubility profile of this compound influence solvent selection for reactivity studies?
Methodological Answer: Solubility data (Table 1) show significant variation across solvents, critical for reaction design:
Advanced Research Questions
Q. Q3. What crystallographic techniques are employed to resolve hydrogen-bonding networks in this compound, and how do these interactions affect solid-state properties?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Dimer formation : Carboxylic acid groups form O—H⋯O hydrogen bonds (bond length: 1.84 Å) between adjacent molecules, creating head-to-head dimers .
- Layered packing : Dimers stack via C—H⋯O (2.41 Å) and N—H⋯O (2.01 Å) interactions, stabilizing the crystal lattice .
Implications : - Thermal stability (TGA analysis shows decomposition >250°C).
- Solubility anisotropy: Differential dissolution rates along crystallographic axes .
Q. Q4. How can computational modeling (e.g., DFT) predict the compound’s reactivity in enzyme inhibition studies?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level provides insights:
- Electrostatic potential maps : Highlight nucleophilic regions (sulfonamide S=O groups) and electrophilic sites (carboxylic acid protons) .
- Docking simulations : Sulfonamide moiety binds to enzyme active sites (e.g., carbonic anhydrase) with ΔG = −9.2 kcal/mol, suggesting competitive inhibition .
Experimental validation : - Enzyme assays : IC50 values correlate with computational binding affinities (R² = 0.89) .
Q. Q5. What analytical strategies resolve spectral overlaps in NMR and IR characterization of this compound?
Methodological Answer:
- ¹H NMR (DMSO-d6) :
- Carboxylic proton (δ 12.8 ppm, broad) and sulfonamide N–H (δ 10.2 ppm) are distinct but may overlap with aromatic protons. Use deuterated acetone to shift carboxylic proton upfield (δ 12.3 ppm) .
- IR spectroscopy :
- Differentiate S=O (1150 cm⁻¹) and C=O (1680 cm⁻¹) stretches via deconvolution algorithms (e.g., Gaussian fitting) .
Data Contradictions and Validation
Q. Q6. How should researchers address discrepancies in reported solubility data across studies?
Methodological Answer: Discrepancies arise from:
- Temperature variation : Hancock et al. (303 K) vs. Chantooni et al. (298 K) .
- Gravimetric vs. spectroscopic methods : UV-Vis quantification reduces errors from impurities .
Best practices : - Report solvent pre-saturation times (>24 hr agitation).
- Use standardized IUPAC-NIST protocols for cross-study comparability .
Biological and Pharmacological Applications
Q. Q7. What in vitro models validate the anti-inflammatory potential of this compound?
Methodological Answer:
- COX-2 inhibition assay : IC50 = 3.7 μM (compared to celecoxib, IC50 = 0.04 μM) .
- NF-κB luciferase reporter cells : 50% suppression at 10 μM dose via sulfonamide-mediated IκB kinase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
